D-Talose

Description

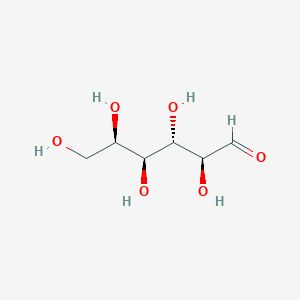

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2595-98-4 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |

Clé InChI |

WQZGKKKJIJFFOK-WHZQZERISA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)O |

Description physique |

White hygroscopic powder; [Alfa Aesar MSDS] |

Synonymes |

D(+)-Talose; NSC 224293; |

Pression de vapeur |

0.00000002 [mmHg] |

Origine du produit |

United States |

Synthetic Methodologies for D Talose and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis routes for D-Talose often involve modifying readily available sugar precursors or constructing the sugar scaffold from simpler, achiral starting materials.

Epimerization and isomerization are key strategies that leverage the structural similarities between this compound and other common monosaccharides, allowing for their interconversion under specific catalytic conditions.

The conversion of D-Galactose to this compound can be achieved through both chemical and enzymatic epimerization processes.

Molybdenum Oxide Catalysis: Recent advancements have demonstrated the significant synthesis of this compound from D-Galactose using a finely tuned molybdenum oxide (MoO₃) solid acid catalyst. rsc.org This method can achieve a this compound yield of 23.3% with 61.4% selectivity at 120 °C within 45 minutes, starting from a 15% MoO₃ loading and a 37.9% D-galactose conversion. rsc.org The reaction is understood to proceed via an intramolecular C1–C2 shift rearrangement, known as the Bílik mechanism. rsc.org

Alkaline Solution (Lobry de Bruyn-Alberda van Ekenstein Transformation): The isomerization of D-Galactose to this compound and D-Tagatose can occur in mild alkaline solutions through an enolization reaction involving a 1,2-enediol intermediate. researchgate.nettci-thaijo.org While this method can produce D-Tagatose with higher yields (up to approximately 13% for D-Tagatose at pH 7.0), the amount of this compound produced is generally limited due to the equilibrium constant of the reaction. researchgate.nettci-thaijo.org For instance, at 60 °C, 18% of D-Tagatose was produced from D-Galactose at equilibrium after 14 days, with only a small amount of this compound formed. tci-thaijo.org

Enzymatic Conversion: Enzymatic approaches also facilitate the conversion of D-Galactose to this compound. For example, cellobiose (B7769950) 2-epimerase from Rhodothermus marinus (RmCE) has been shown to convert D-Galactose to this compound in a one-step process. nih.gov Studies have reported a maximum this compound productivity of 8.5% with 86% purity using this enzyme. rsc.org

Table 1: Conversion of D-Galactose to this compound and D-Tagatose

| Method | Substrate | Product (this compound) | Product (D-Tagatose) | Conditions | Yield (this compound) | Selectivity (this compound) | Reference |

| Molybdenum oxide catalysis | D-Galactose | This compound | - | 15% MoO₃ loading, 120 °C, 45 min | 23.3% | 61.4% | rsc.org |

| Alkaline solution | D-Galactose | This compound | D-Tagatose | Mild alkaline solution, 60 °C, 14 days | Small amount | - | tci-thaijo.org |

| Enzymatic (RmCE) | D-Galactose | This compound | - | 0.3 mg/mL His-tag purified RmCE, 100 mM MOPS (pH 6.3), 70 °C, 4.5 h | 8.5% | 86% | rsc.orgnih.gov |

This compound can also be produced from other rare sugars, such as L-psicose and D-tagatose, through enzymatic isomerization. L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 is capable of converting L-psicose to L-allose and D-tagatose to this compound. nih.govtandfonline.com When immobilized on DIAION HPA25L resin, this enzyme can convert D-tagatose to this compound over 37 cycles without a remarkable decrease in activity. tandfonline.com At equilibrium, the conversion reaction containing 10% D-tagatose and immobilized L-RI at 40 °C yielded 13.0% this compound. nih.govtandfonline.com The final yield of this compound crystals obtained from D-tagatose was reported as 7.30%. tandfonline.com

Table 2: Enzymatic Conversion to this compound from Other Monosaccharides

| Substrate | Enzyme Source | Product (this compound) | Conditions | Equilibrium Yield (this compound) | Final Crystal Yield (this compound) | Reference |

| D-Tagatose | L-ribose isomerase (Cellulomonas parahominis) | This compound | Immobilized L-RI, 10% substrate, 40 °C, equilibrium | 13.0% | 7.30% | nih.govtandfonline.com |

De novo asymmetric syntheses involve constructing the sugar molecule from non-carbohydrate precursors, typically employing enantioselective catalysis to establish the desired stereochemistry.

A highly efficient route for the de novo asymmetric synthesis of D- and L-talo-γ-lactones, which can be subsequently reduced to this compound, involves the sequential osmium-catalyzed bis-dihydroxylation of substituted 2,4-dienoates. nku.edunih.govacs.orgnih.govresearchgate.net

The key steps are:

First Dihydroxylation: When (2Z,4E)-dienoates are subjected to the Sharpless AD-mix procedure (e.g., 2% OsO₄/2.1% (DHQ)₂PHAL, K₃Fe(CN)₆/K₂CO₃, MeSO₂NH₂), a regio- and enantioselective dihydroxylation occurs, often accompanied by in situ lactonization. nku.edunih.govacs.orgnih.gov This step yields a lactone, such as lactone 8 from (2Z,4E)-dienoate 6, with good yield (70%) and enantiomeric excess (90% ee). nku.edu

Second Dihydroxylation: A subsequent dihydroxylation of the lactone, typically under ligandless conditions using OsO₄/NMO in methanol (B129727) (MeOH), results in an exceedingly diastereo- and enantioselective synthesis of the talo-γ-lactone. nku.edunih.govacs.orgnih.gov For instance, lactone 8 can be converted to talo-γ-lactone 3 in good yield (65%) with a 5:1 diastereomeric ratio. nku.edu

This three-step synthesis provides rapid and practical access to talo-γ-lactones, which are amenable to various C-6 substituents and can be reduced to the corresponding this compound sugars. nku.edunih.gov The ability to prepare either galacto- or talo-sugars by simply changing the dienoate double bond geometry highlights the versatility of this approach. nku.edu

Glycal synthesis approaches involve the use of glycals as starting materials, which are cyclic enol ethers of sugars. One notable method for this compound synthesis involves the oxidation of galactal. When an aqueous solution of galactal is oxidized with perbenzoic acid, a mixture of D-galactose, this compound, and monobenzoyl talose is produced. nist.gov This indicates that this compound can be obtained as a product from the oxidation of galactal. Furthermore, the synthesis of 2-amino-2-deoxy-D-talose has been described from tri-O-acetyl-D-galactal, involving the addition of nitrosyl chloride to the acetylated glycal, followed by conversion of the adduct to an acetylated 2-oximinohexose derivative and subsequent reduction to the amine. cdnsciencepub.com

Multistep Chemical Routes

Multistep chemical synthesis provides pathways to this compound and its derivatives from readily available precursors.

From cis-1,2-dihydrocatechol: this compound derivatives have been synthesized from enantiomerically pure cis-1,2-dihydrocatechol, a compound obtained through microbial oxidation of chlorobenzene. This route involves a series of chemical oxidation and reduction steps, including a stannylene acetal-mediated epimerization process. The resulting this compound derivatives can then undergo global deprotection to yield this compound.

Dehydroxylation of D-galactal: Another chemical route involves the dehydroxylation of D-galactal. This method provides an alternative pathway to target this compound derivatives, which can then be chemically correlated with known this compound derivatives.

Synthesis of Radiosotopically Labeled this compound Analogues

Radiosotopically labeled this compound analogues are crucial for applications in imaging and metabolic studies, particularly in positron emission tomography (PET).

2-deoxy-2-[18F]fluoro-D-talose (2-[18F]-FDT): This fluorine-18 (B77423) labeled analogue of this compound is synthesized via nucleophilic fluorination using [18F]fluoride ion. An aqueous fluorination protocol was reported by Diksic and Jolly in 1985. thegoodscentscompany.com A common method involves the radiofluorination of a precursor such as benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-alpha-D-galactofuranoside with aminopolyether supported potassium [18F]fluoride, followed by deprotection. This analogue is considered an attractive small molecule for studying galactokinase activity, as this compound can be phosphorylated by galactokinases. thegoodscentscompany.com

Table 1: Synthesis of 2-deoxy-2-[18F]fluoro-D-talose

| Method | Radiochemical Yield | Radiochemical Purity | Reference |

| Nucleophilic fluorination | 29% (average) | >98% | |

| Aqueous fluorination | 5% (chemical yield) | Not specified |

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods offer highly selective and efficient routes for this compound production, often under milder conditions than chemical synthesis.

Utilization of Isomerases

Isomerases play a pivotal role in converting readily available sugars into rare sugars like this compound through isomerization or epimerization reactions.

L-ribose isomerase (L-RI): L-RI from Cellulomonas parahominis MB426 can convert D-tagatose to this compound. Partially purified recombinant L-RI from Escherichia coli JM109, when immobilized on DIAION HPA25L resin, was used for this compound production. At equilibrium, a yield of 13.0% this compound was achieved from D-tagatose at 40 °C. The immobilized enzyme demonstrated high reusability, maintaining activity over 37 cycles for this compound production.

Cellobiose 2-epimerase (RmCE): Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been found to catalyze the synthesis of this compound directly from D-galactose, a reaction not previously known to occur in nature. This enzyme also catalyzes a minor side reaction, the keto-aldo isomerization of D-galactose to D-tagatose, which can affect the purity of this compound over time. Through process optimization, a concentration of 23 g/L of this compound was obtained with 86% purity and an 8.5% yield, starting from D-galactose.

D-lyxose isomerase: While L-ribose isomerase has broad substrate specificity and can catalyze the isomerization between D-lyxose and D-xylulose, direct synthesis of this compound using D-lyxose isomerase specifically for this conversion is not extensively detailed in the provided search results. However, isomerases are generally utilized in the production of various rare sugars.

Table 2: this compound Production using Isomerases

| Enzyme | Substrate | Conditions | This compound Yield (%) | This compound Concentration (g/L) | Purity (%) | Reference |

| L-ribose isomerase (L-RI) | D-tagatose | 40 °C, immobilized | 13.0 | 7.3 (crystalline) | Not specified | |

| Cellobiose 2-epimerase (RmCE) | D-galactose | 70 °C, pH 6.3, 27 h | 8.5 | 23 | 86 |

Microbial Transformations for this compound Production

Microorganisms can be engineered to produce rare sugars through their metabolic pathways. While the provided information primarily focuses on isolated enzymes, the broader field of rare sugar synthesis acknowledges microbial transformations as a powerful tool. For instance, studies on rare sugar production often involve screening microorganisms or using whole-cell biocatalysis to achieve specific conversions, including those leading to this compound.

Enzyme Engineering for Enhanced this compound Production

Enzyme engineering is a critical approach to improve the efficiency, specificity, and yield of this compound synthesis.

L-ribose isomerase: Engineered variants of L-rhamnose isomerase (L-RI), which also catalyzes this compound production, have shown improved catalytic efficiency, achieving this compound yields of 23–24 g/L from D-galactose. fishersci.ca

Cellobiose 2-epimerase (RmCE): Efforts have been made to engineer RmCE to increase its activity on monosaccharide substrates like D-galactose. This includes creating mutant libraries. Furthermore, introducing specific residues (S99M/Q371F) from RmCE into Caldicellulosiruptor saccharolyticus (CsCE) resulted in a twofold increase in the enzyme's catalytic efficiency (kcat). These engineering attempts aim to overcome limitations such as low specific activity and byproduct formation, making biocatalytic this compound production more industrially viable.

Structural Characterization and Conformational Analysis of D Talose and Derivatives

Conformational Preferences of Pyranose and Furanose Rings

The conformational preferences of D-Talose's cyclic forms are critical for understanding its chemical and biological behavior. Pyranose rings, being six-membered, typically adopt chair conformations, while furanose rings, being five-membered, undergo pseudorotation between envelope and twist forms. uni-kiel.deunimo.it

For pyranose forms of this compound, the standard ⁴C₁-like conformation is generally preferred both in solution and in the solid state. beilstein-archives.orgresearchgate.netresearchgate.netnih.gov This preference is corroborated by density functional theory (DFT) calculations. beilstein-archives.orgresearchgate.netresearchgate.net Despite the presence of 1,3-diaxial repulsions, particularly in halogenated analogues of this compound, the ⁴C₁-like conformation remains dominant. beilstein-archives.orgresearchgate.netresearchgate.netnih.gov The stability of chair conformations in pyranoses is influenced by the anomeric effect and van der Waals interactions of substituents. uni-kiel.deunimo.it

The intra-annular torsion angles within the pyranose ring of this compound and its analogues provide insights into their precise conformational geometries. Studies on halogenated pyran analogues of this compound reveal deviations in these torsion angles. beilstein-archives.orgresearchgate.netbeilstein-journals.org These deviations are attributed to repulsions, such as those between an axial fluorine at C2 and an axial halogen at C4, and increase with the size of the halogen at C4 (F < Cl < Br < I). beilstein-archives.orgresearchgate.netbeilstein-journals.org For instance, reductions in the C1-C2-C3-C4 torsion angles have been observed in halogenated pyrans compared to α-D-talose. researchgate.netbeilstein-journals.org Similarly, C2-C3-C4-C5 torsion angles can fall outside the range of an ideal pyran ring. beilstein-journals.org

The following table presents selected torsion angles for α-D-Talose (compound 18a) and some of its halogenated analogues, highlighting the deviations:

| Torsion Angle (°) | α-D-Talose (18a) beilstein-archives.org | Halogenated Analogues (e.g., F, Cl, Br, I at C4) beilstein-archives.orgbeilstein-journals.org |

|---|---|---|

| O5–C5–C6–O6 | 70.35 | 75.4(1) - 75(1) (gt conformation) beilstein-archives.org |

| C1–C2–C3–C4 | -56.58 | -49.4(3) to -46(1) (decreases with halogen size) beilstein-archives.orgbeilstein-journals.org |

| C2–C3–C4–C5 | 57.88 | 50.1(3) to 49(1) (reduction of ~8.4° on average) beilstein-archives.orgbeilstein-journals.org |

| C3–C4–C5–O5 | -58.49 | -51.6(3) to -55(1) beilstein-archives.org |

| C4–C5–O5–C1 | 60.88 | 56.4(2) to 60.5(2) (similar, except for some analogues) beilstein-archives.orgresearchgate.netbeilstein-journals.org |

| C5–O5–C1–C2 | -58.73 | -55.5(2) to -57(1) beilstein-archives.org |

| O5–C1–C2–C3 | 51.0(3) | 47.6(2) beilstein-archives.org |

The C5-C6 rotameric preferences refer to the orientation of the hydroxymethyl group (-CH₂OH) at C6 relative to the C5-O5 bond in pyranose rings. For this compound and its analogues, the gt (gauche-trans) conformation is generally observed for the C5-C6 rotamer. beilstein-archives.orgresearchgate.netnih.govbeilstein-journals.org This preference is common when an axial substituent is present at C4. beilstein-archives.orgresearchgate.net However, some exceptions exist, such as a trifluorinated analogue (compound 17) which exhibits a tg (trans-gauche) conformation. beilstein-archives.orgresearchgate.netnih.govbeilstein-journals.org This can be inferred from the O5-C5-C6-O6 torsion angles, where a gt conformation typically corresponds to angles around 60° and a tg conformation around -60° or 180°. beilstein-archives.orgbiorxiv.org

Influence of Substituents on Conformation (e.g., 1,3-diaxial repulsion)

The conformational preferences of this compound and its derivatives are significantly influenced by steric interactions, particularly 1,3-diaxial repulsions. These repulsions occur between axial substituents on a cyclohexane (B81311) ring that are separated by three bonds, leading to destabilization of certain conformations. The magnitude of these interactions is affected by the size and electronegativity of the axial substituents. numberanalytics.com

In halogenated pyran analogues of this compound, a standard ⁴C₁-like conformation is observed in both solution and solid states, despite the presence of 1,3-diaxial repulsion between fluorine at C2 and a halogen at C4. researchgate.netbeilstein-journals.orgbeilstein-archives.orgresearchgate.net This repulsion leads to deviations in intra-annular torsion angles. researchgate.netbeilstein-journals.orgbeilstein-archives.org For instance, the distance between F2 and the halogen at C4 increases with the increasing size of the C4 halogen (F < Cl < Br < I). beilstein-journals.org

Research on these analogues has shown specific deviations in bond angles. For example, the H2–C2–F2 bond angles in halogenated analogues (109.69–109.78°) are significantly larger than the H2–C2–O2 bond angle in native this compound (105.87°). Conversely, the H3–C3–F3 bond angles slightly decrease as the size of the atom at C4 increases (F: 107.97°; Cl: 107.67°; Br: 107.47°; I: 107.46°) compared to this compound (108.85°). beilstein-journals.org

The 1,3-diaxial repulsion between the F2 and C4 halogen in these analogues also causes a deviation from parallel alignment of the C2–F and C4–X substituents. For example, the deviation is 5.92° for talopyranose, increasing to 12.08° for a trifluorinated analogue, and further to 18.59° for an analogue with iodine at C4. beilstein-journals.org

Table 1: Selected Interatomic Distances and Bond Angles in this compound and Halogenated Analogues

| Compound | F2∙∙∙X4 Distance (Å) | H2–C2–F2/O2 Angle (°) | H3–C3–F3 Angle (°) |

| α-D-Talose | N/A | 105.87 | 108.85 |

| Trifluorinated Analogue (17) | 2.82 | 109.69–109.78 | 107.97 |

| Analogue with Cl at C4 (13) | 3.06 | 109.69–109.78 | 107.67 |

| Analogue with Br at C4 (14) | 3.14 | 109.69–109.78 | 107.47 |

| Analogue with I at C4 (15) | 3.23 | 109.69–109.78 | 107.46 |

Spectroscopic Investigations of Conformations

Spectroscopic methods are indispensable tools for elucidating the conformational preferences and structural characteristics of this compound and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, Dynamic NMR (DNMR))

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, provides crucial insights into the solution-state conformations of this compound and its analogues. The chemical shifts and coupling constants derived from NMR spectra are sensitive to the molecular environment and stereochemistry, allowing for the determination of anomeric composition and conformational preferences. uni-kiel.deunimo.it

For this compound, ¹H NMR and ¹³C NMR spectra are available and have been used to characterize its structure. nih.govomicronbio.comrsc.orgchemicalbook.comchemicalbook.com In ¹³C NMR studies of [1-¹³C]aldoses, assignments for this compound have been made, with some initial assignments for the β-pyranose form being reversed upon further investigation. acs.org ¹³C NMR resonances of saccharides are generally more dispersed than their ¹H counterparts, and glycosylation can lead to high-frequency shifts for carbons at anomeric and linked positions. unimo.it

In the study of halogenated this compound analogues, ¹⁹F NMR spectroscopy has been employed to analyze their solution-state conformations. researchgate.netbeilstein-archives.orgresearchgate.netbeilstein-journals.org The ¹⁹F resonances show changes in chemical shift depending on the nature of the adjacent halogens, providing evidence for the conformational preferences in these derivatives. For example, the chemical shift of F2 in talopyranose analogues changes from -205.46 ppm to -200.55 ppm as the C4 halogen changes from fluorine to iodine. beilstein-archives.org

Vibrational Spectroscopy (e.g., IR and Raman Spectroscopy for crystalline state analysis)

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing information about their structure and intermolecular interactions, particularly in the crystalline state. researchgate.netnih.govresearchgate.netubc.caubc.canih.gov

For α-D-Talose, IR and Raman spectra have been recorded in the 4000–400 cm⁻¹ and 4000–20 cm⁻¹ regions, respectively. researchgate.netnih.govresearchgate.net These spectra serve as experimental support for theoretical normal coordinate analyses, which aim to reproduce vibrational frequencies and establish a force field for these saccharides. researchgate.netnih.gov The analyses combine a modified Urey-Bradley-Shimanouchi force field with an intermolecular potential energy function that accounts for van der Waals interactions, electrostatic terms, and explicit hydrogen bond functions. researchgate.netnih.govresearchgate.net Such studies confirm that both β-D-allose and α-D-Talose molecules adopt a ⁴C₁ chair conformation in the crystalline state. researchgate.net The exo-cyclic hydroxymethyl group in α-D-Talose exhibits a gauche-trans orientation. researchgate.net

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides direct and detailed information about the three-dimensional structure and solid-state conformation of this compound and its analogues. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-archives.orgpublish.csiro.aunih.govresearchgate.net

α-D-Talose crystallizes in an orthorhombic crystal system. Its unit cell dimensions are a = 8.08 Å, b = 12.14 Å, and c = 7.54 Å, with four formula weights per cell. The calculated density is 1.620 g/cc. acs.org In the crystalline state, α-D-Talose adopts a ⁴C₁ chair conformation. researchgate.net

Studies on halogenated pyran analogues of this compound using X-ray analysis have further corroborated their preference for a ⁴C₁-like conformation in the solid state, even in the presence of 1,3-diaxial repulsion between axial fluorine at C2 and other halogens at C4. researchgate.netbeilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net These analyses reveal slight deviations in intra-annular torsion angles due to these repulsions. researchgate.netbeilstein-journals.orgbeilstein-archives.org For example, the C–C bond lengths within the pyran rings of halogenated analogues range from 1.50 to 1.54 Å, which is comparable to native this compound (1.52–1.53 Å). beilstein-journals.org

Table 2: Crystallographic Data for α-D-Talose

| Property | Value |

| Crystal System | Orthorhombic acs.org |

| Unit Cell Dimensions | a = 8.08 Å, b = 12.14 Å, c = 7.54 Å acs.org |

| Formula Weights per Cell | 4 acs.org |

| Formula Weight | 180.16 acs.org |

| Calculated Density | 1.620 g/cc acs.org |

| Space Group | P2₁2₁2₁ acs.org |

| Melting Point | 128° to 132° C acs.org |

Table 3: Selected Bond Distances in this compound and Halogenated Analogues

| Compound | C–C Bond Lengths (Å) (Pyran Ring) |

| α-D-Talose | 1.52–1.53 beilstein-journals.org |

| Halogenated Analogues | 1.50–1.54 beilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms Involving D Talose

Epimerization and Isomerization Mechanisms

Epimerization and isomerization are key processes in carbohydrate chemistry, allowing the interconversion of different sugar isomers. D-Talose is often a product or an intermediate in such transformations, particularly from its C-2 epimer, D-galactose nih.govnih.govnih.gov.

The Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation is a well-established reaction in carbohydrate chemistry that facilitates the isomerization of aldoses to ketoses and vice versa, as well as epimerization, typically under alkaline conditions nih.govnih.gov. This transformation proceeds via an enediol intermediate nih.govfishersci.ca. In mild alkaline solutions, D-galactose can undergo isomerization to D-tagatose and this compound through the LBAE mechanism nih.govnih.gov. The process involves the weakening of hydrogen bonds in water molecules at high temperatures, leading to an increase in hydronium and hydroxide (B78521) ions, which promotes acid- and base-catalyzed reactions. Studies have shown that the LBAE mechanism can lead to the formation of this compound from D-galactose nih.gov.

The Bílik mechanism specifically describes the epimerization at the C2 carbon of aldoses. In the context of this compound synthesis, the Bílik mechanism has been confirmed for the C2-epimerization of D-galactose to this compound. This transformation has been observed in the presence of finely tuned molybdenum oxide (MoO3) solid acid catalysts. The interaction of molybdenum with D-galactose to form a Mo–sugar complex is proposed to influence the C1–C2 carbon shift, yielding this compound. Isotopic labeling NMR characterization has been used to confirm the involvement of the Bílik mechanism in this C2-galactose epimerization.

Enolization is a pivotal reaction in the interconversion of sugars, proceeding through an enediol intermediate nih.govnih.gov. This process involves the tautomerization between keto and enol forms of sugars, where a base removes a proton adjacent to the anomeric (carbonyl) carbon, forming an enolate ion or an enediol. For this compound, enolization reactions play a role in its formation from D-galactose nih.govnih.gov. In mild alkaline solutions, D-galactose undergoes enolization via a 1,2-enediol intermediate, leading to the formation of D-tagatose and a small amount of this compound nih.govnih.gov. The enediolate species are considered intermediates in the alkaline degradation of carbohydrates fishersci.ca.

Derivatization Reactions and Synthetic Transformations

This compound, with its multiple hydroxyl groups, can undergo various derivatization reactions, leading to the formation of important synthetic intermediates and modified sugar structures.

Acetylation is a common method to protect hydroxyl groups in carbohydrate chemistry, often leading to more stable and soluble derivatives. Crystalline alpha-penta-acetyl talose and alpha-tetra-acetyl talose have been reported as derivatives of this compound. These acetylated forms are useful for the separation and identification of talose, as well as for the preparation of other derivatives. Haloacetylation, specifically the formation of 1-bromo-tetra-acetyl talose, is another significant transformation. These bromo-acetylated sugars are valuable intermediates in glycosylation reactions, allowing for the formation of glycosidic bonds with various aglycones.

Orthoester formation is a specific derivatization reaction in carbohydrate chemistry, often involving the reaction of an acetylated sugar with an alcohol in the presence of an acid catalyst. The orthoester derivative, triacetyl talose 1,2-orthomethylacetate, has been synthesized and characterized. The conditions necessary for the formation of such orthoesters have been discussed in research, highlighting their utility in synthetic schemes. Orthoesters can serve as glycosyl donors in stereoselective glycosylation reactions.

Unexpected Cyclization Reactions (e.g., during Mitsunobu reaction)

This compound derivatives have been observed to undergo unexpected cyclization during Mitsunobu reactions thieme-connect.comthieme-connect.comresearchgate.net. The Mitsunobu reaction is well-known for its broad application in forming C–O, C–S, C–N, and C–C bonds with excellent stereochemical inversion under mild conditions thieme-connect.com. However, in the context of this compound derivatives, an unusual intramolecular cyclization can occur thieme-connect.comthieme-connect.com.

A plausible mechanism for this unexpected cyclization involves the attack of a nucleophilic azide (B81097) on the benzyl (B1604629) ring, leading to intramolecular cyclization and the subsequent loss of the benzyl group thieme-connect.comthieme-connect.com. Research indicates that the presence of bulky groups on the primary alcohol of the this compound derivative does not hinder the driving force of the Mitsunobu reaction but rather promotes this cyclization thieme-connect.com. These newly formed, unexpected compounds hold potential for use in the synthesis of C-nucleoside derivatives thieme-connect.comthieme-connect.com. Similar unexpected rearrangements have also been reported for other sugar derivatives, including D-glucose, D-mannose, and D-galactose, under Mitsunobu conditions thieme-connect.comresearchgate.net.

Glycoside Formation

Glycoside formation is a fundamental reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between a sugar and another organic molecule. For monosaccharides like this compound, this typically involves the reaction of its cyclic forms (furanoses or pyranoses) with an alcohol in the presence of an acid catalyst ucr.edu. Heating furanoses and/or pyranoses in an alcohol (ROH) containing hydrochloric acid (HCl) yields an equilibrium mixture of alkyl glycosides, which include alkyl furanosides and pyranosides ucr.edu. Pyranosides are generally the major products at equilibrium due to their higher thermodynamic stability compared to furanosides, although furanosides may be kinetically favored early in the reaction ucr.edu.

The outcome of glycosylation reactions, including stereoselectivity (α- or β-glycosides, or 1,2-cis/1,2-trans glycosides), can be influenced by various factors such as temperature, the nature of protecting groups, molecular conformation, solvent choice, promoter, steric hindrance, and the leaving group buchhaus.ch. For instance, polar reaction solvents tend to increase the rate of β-glycoside formation, while solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are suitable for synthesizing α-glycosides buchhaus.ch. The synthesis of this compound glycosides is particularly significant given the scarcity of this compound in nature and the challenges associated with its chemical synthesis researchgate.nete-bookshelf.de.

Oxidation and Reduction Products (e.g., talonic acid, talitol)

This compound, being an aldohexose, can undergo both oxidation and reduction reactions to yield various derivatives.

Oxidation Products

The oxidation of this compound primarily leads to the formation of D-talonic acid chegg.comnist.gov. This reaction typically involves the conversion of the aldehyde group at the anomeric carbon of this compound into a carboxylic acid group . Strong oxidizing agents are commonly employed for this transformation.

Table 1: Oxidation of this compound

| Reactant | Product | Typical Oxidizing Agents | Functional Group Transformation |

| This compound | D-Talonic acid | Nitric acid (HNO₃), Potassium permanganate (B83412) (KMnO₄) (under acidic conditions) | Aldehyde to Carboxylic Acid |

D-Talonic acid retains the carbon backbone of the parent sugar . Lactones of talonic acid have also been reported as derivatives nist.gov.

Reduction Products

The reduction of this compound yields a sugar alcohol known as talitol chegg.comchegg.com. Specifically, the reduction of this compound with sodium borohydride (B1222165) (NaBH₄) produces D-talitol chegg.com. D-Talitol is also known as D-altritol .

Table 2: Reduction of this compound

| Reactant | Product | Reducing Agents/Methods | Notes |

| This compound | D-Talitol | Sodium borohydride (NaBH₄) chegg.com | Also known as D-altritol |

D-Talitol can also be obtained from other precursors; for example, it is a C-2 reduction product of D-psicose beilstein-journals.org. Catalytic hydrogenation of D-psicose is another method for producing D-talitol . Interestingly, D-Altrose is another monosaccharide that yields D-talitol upon reduction vaia.com.

Advanced Analytical Techniques in D Talose Research

Chromatographic Separation and Quantitation

Chromatographic techniques are fundamental in D-Talose research for isolating it from complex mixtures and accurately determining its concentration.

Gas chromatography is a powerful tool for studying the equilibrium between this compound and its anhydride (B1165640) forms in acidic aqueous solutions. When heated with acid, aldoses like this compound can form intramolecular anhydrides. publish.csiro.au To analyze the composition of these equilibrium mixtures, the components are typically converted into more volatile derivatives, such as acetates, before being introduced into the GC system. publish.csiro.au

Research has shown that this compound is unique in that it forms two primary anhydride products in approximately equal amounts: 1,6-anhydro-β-D-talopyranose and 1,6-anhydro-β-D-talofuranose. publish.csiro.au This equilibrium can be quantitatively assessed by GC, providing insights into the conformational energies and relative stabilities of the different ring structures. publish.csiro.au

Table 1: Equilibrium Composition of this compound and its Anhydrides Determined by GC

| Compound | Percentage in Equilibrium Mixture |

|---|---|

| This compound | Varies with conditions |

| 1,6-Anhydro-β-D-talopyranose | ~50% of anhydride fraction |

| 1,6-Anhydro-β-D-talofuranose | ~50% of anhydride fraction |

Data derived from studies on acid-catalyzed anhydride formation. publish.csiro.au

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the production of this compound and assessing the purity of the final product. tandfonline.comnih.gov It is particularly useful in tracking enzymatic conversions, such as the synthesis of this compound from D-galactose using cellobiose (B7769950) 2-epimerase. nih.gov

In such applications, HPLC allows researchers to quantify the substrate (D-galactose), the product (this compound), and any by-products (e.g., D-tagatose) over time. nih.gov Various HPLC methods are employed, including high-performance anion-exchange chromatography (HPAEC) coupled with detectors like refractive index (RI) or pulsed amperometric detection (PAD), which are well-suited for carbohydrate analysis. nih.govemu.ee The data obtained is critical for optimizing reaction conditions to maximize product yield and purity. nih.gov For instance, in one study, the yield of this compound crystal was determined to be 7.3 g after purification and crystallization. tandfonline.com

Table 2: Time-Course of Enzymatic this compound Production from D-Galactose Monitored by HPLC

| Reaction Time | This compound Yield (%) | This compound Purity (%) |

|---|---|---|

| Initial Phase | Increasing | >99% |

| ~4.5 hours | 8.5% | 86% |

| Maximum | ~20% | Decreases over time |

This table illustrates typical data obtained from HPLC monitoring of the enzymatic conversion of D-galactose to this compound, showing how yield increases while purity can decrease over extended reaction times due to side reactions. nih.gov

For highly sensitive and specific quantification of this compound in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC/QqQ-MS) is employed. ucdavis.edunih.gov A particularly advanced application is the use of dynamic Multiple Reaction Monitoring (dMRM) mode. ucdavis.edursc.org This method significantly enhances sensitivity and reproducibility compared to conventional MRM by reducing the number of concurrent MRM transitions and extending the instrument's dwell time on each target analyte. nih.gov

In this approach, monosaccharides, including this compound, are often derivatized with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) to improve their chromatographic retention on reverse-phase columns and enhance ionization efficiency. nih.gov The UHPLC system provides rapid and high-resolution separation of sugar isomers, and the QqQ-MS operating in dMRM mode ensures precise quantification with extremely low limits of detection, often in the femtomole to attomole range. ucdavis.edursc.org

Table 3: Performance Characteristics of UHPLC/QqQ-MS (dMRM) for Monosaccharide Analysis

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | femtomoles to attomoles |

| Linear Range | 4 to 6 orders of magnitude |

| Coefficient of Variation (CVs) | ≤7.2% |

| Total Run Time | ~10 minutes |

Data from a comprehensive monosaccharide quantitation method which includes this compound. ucdavis.edursc.org

Spectroscopic Methods for Detailed Structural Elucidation

Beyond separation and quantification, spectroscopic methods provide profound insights into the atomic-level structure and behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural chemistry, and its power is greatly amplified by isotopic labeling. wikipedia.orgsigmaaldrich.com In this compound research, specific atoms are replaced with NMR-active isotopes, most commonly ¹³C, to enhance sensitivity and provide unambiguous signals for structural assignment and mechanistic studies. wikipedia.orgomicronbio.com

By synthesizing this compound with a ¹³C label at a specific position (e.g., D-[1-¹³C]talose), researchers can precisely track that carbon atom through different chemical environments. omicronbio.com This is invaluable for confirming reaction mechanisms, such as the interconversion between the different anomeric (α- and β-) and ring (pyranose and furanose) forms of the sugar in solution, a process known as anomerization. acs.org The distinct chemical shifts of the labeled carbon in each isomeric form allow for detailed kinetic and thermodynamic analysis. acs.org

Table 4: ¹³C NMR Chemical Shift Assignments for D-[1-¹³C]talose in D₂O

| Isomeric Form | C1 Chemical Shift (ppm) |

|---|---|

| α-pyranose | 96.1 |

| β-pyranose | 95.6 |

| α-furanose | 102.4 |

| β-furanose | 98.0 |

These assignments demonstrate the ability of isotopic labeling NMR to resolve and identify the different cyclic forms of this compound in equilibrium. omicronbio.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a critical tool for identifying the intermediate products formed during the degradation of complex molecules like this compound. nih.govresearchgate.net While this compound itself can be analyzed, the real strength of this technique lies in characterizing the unknown products that may arise from processes such as oxidation, acid/base hydrolysis, or thermal decomposition.

The LC component first separates the complex mixture of degradation products. nih.gov These separated compounds then enter the mass spectrometer, where they are ionized. In a tandem mass spectrometry (MS/MS) experiment, a specific ion (a potential degradation intermediate) is selected and fragmented. nih.gov The resulting fragmentation pattern acts as a structural fingerprint, which can be pieced together to identify the intermediate. This methodology is essential for understanding the stability of this compound and predicting its degradation pathways in various chemical or biological environments. nih.gov

D Talose in Glycochemistry and Glycobiology Research

D-Talose as a Chiral Building Block in Organic Synthesis

The distinct arrangement of hydroxyl groups in this compound provides a unique stereochemical template for the synthesis of complex molecules. Its utility as a chiral starting material is a cornerstone of its application in organic synthesis.

Applications in the Synthesis of Complex Carbohydrates

This compound and its derivatives are employed as building blocks in the chemical synthesis of complex oligosaccharides. For instance, a 6-deoxy-α-L-talopyranoside acceptor, prepared from methyl α-L-rhamnopyranoside, has been utilized in the synthesis of disaccharides designed to mimic heparan sulfate. In these syntheses, the taloside acceptor was glycosylated with thiogalactoside donors using N-iodosuccinimide/trifluoromethanesulfonic acid (NIS/TfOH) as a promoter, leading to the formation of the desired α-linked disaccharides in good yields (69–90%) nih.gov. Another approach involved the glycosylation with a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor, which, although not completely stereoselective, allowed for the isolation of the target α-linked disaccharide nih.gov.

These synthetic strategies highlight the utility of talose derivatives in constructing specific glycosidic linkages, which are crucial for creating oligosaccharides with potential biological activities, such as mimicking the structure of naturally occurring glycans like heparan sulfate.

Synthesis of Nucleoside Derivatives (e.g., L-talofuranosyladenine)

The synthesis of nucleoside analogues is a significant area of medicinal chemistry, and talose can serve as the carbohydrate scaffold for such molecules. An example is the synthesis of 9-(6-Deoxy-α-L-talofuranosyl)-6-methylpurine. This synthesis starts from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and proceeds through a multi-step sequence to generate a suitable L-talofuranose glycosyl donor, 1-O-acetyl-3-O-benzyl-2,5-di-O-benzoyl-α-L-talofuranose. This donor is then coupled with 6-methylpurine using the Vorbrüggen glycosylation method, followed by deprotection of the hydroxyl groups to yield the final nucleoside derivative. While this example describes the synthesis of an L-talofuranosyl derivative, the principles of the synthetic route are applicable to the synthesis of the corresponding D-talofuranosyl nucleosides from this compound precursors.

Design and Synthesis of this compound-Derived Glycomimetics (e.g., polyfluorohexitols, pyran inter-halide analogues)

Glycomimetics are molecules that mimic the structure or function of carbohydrates and are often developed to have improved stability or biological activity. This compound has been used as a scaffold for the synthesis of various glycomimetics, including halogenated analogues.

Halogenated pyran analogues of this compound have been synthesized using a halo-divergent strategy starting from 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-mannopyranose. These syntheses have produced a series of pyran inter-halide analogues of D-talopyranose with varying halogens at the C4 position (F, Cl, Br, I). Conformational analysis of these analogues, both in solution and in the solid state, has shown that they predominantly adopt a 4C1-like conformation, similar to native talose, despite potential 1,3-diaxial repulsion between the axial fluorine at C2 and the axial halogen at C4.

| Compound | Halogen at C4 | C–C Bond Lengths (Å) in Pyran Ring | C1–O1 Bond Length (Å) | O5–C1 Bond Length (Å) |

| α-D-Talose | OH | 1.52–1.53 | Shorter than O5-C1 | Longer than C1-O1 |

| Halogenated Analogue (F) | F | 1.50–1.54 | Longer than O5-C1 | Shorter than C1-O1 |

| Halogenated Analogue (Cl) | Cl | 1.50–1.54 | Longer than O5-C1 | Shorter than C1-O1 |

| Halogenated Analogue (Br) | Br | 1.50–1.54 | Longer than O5-C1 | Shorter than C1-O1 |

| Halogenated Analogue (I) | I | 1.50–1.54 | Longer than O5-C1 | Shorter than C1-O1 |

This table summarizes comparative bond length data between native α-D-talose and its halogenated pyran analogues, highlighting the structural impact of halogen substitution.

Furthermore, the synthesis of polyfluorinated hexitols has been reported, including trifluorinated analogues derived from various hexoses, demonstrating the accessibility of this compound-derived polyfluorohexitols.

Enzymatic Pathways Involving this compound and its Derivatives

This compound and its derivatives are substrates and products in several enzymatic pathways, particularly in the biosynthesis of specialized sugars in bacteria and in broader carbohydrate metabolism.

Biosynthesis of Deoxy Sugars (e.g., dTDP-6-deoxy-L-talose in bacteria)

In many bacteria, the activated nucleotide sugar dTDP-6-deoxy-L-talose is a precursor for the synthesis of cell wall polysaccharides. The biosynthesis of this deoxy sugar starts from dTTP and D-glucose 1-phosphate and proceeds through a series of enzymatic reactions. The pathway shares its initial steps with the biosynthesis of dTDP-L-rhamnose, involving the enzymes RmlA, RmlB, and RmlC. The key branching point is the reduction of the intermediate dTDP-4-keto-6-deoxy-L-mannose. While the reductase RmlD produces dTDP-L-rhamnose, a different reductase, known as Tll or Tal, stereoselectively reduces the intermediate to form dTDP-6-deoxy-L-talose researchgate.net.

The enzymes involved in this pathway are:

Glucose-1-phosphate thymidylyltransferase (RmlA): Catalyzes the formation of dTDP-D-glucose.

dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.

dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll/Tal): Reduces the 4-keto group to produce dTDP-6-deoxy-L-talose.

This biosynthetic pathway is crucial for the formation of specific bacterial antigens.

Role in Carbohydrate Metabolism Pathways

The metabolic fate of this compound has been investigated using fluorinated derivatives. Studies with 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT) in mice have shown that it enters the D-galactose metabolic pathway nih.gov. [18F]FDT is phosphorylated by galactokinase to form 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) nih.gov. This phosphorylated form accumulates in tissues like the liver and tumors because it is a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase nih.gov. This metabolic trapping suggests that this compound itself can be recognized and phosphorylated by galactokinase, indicating its potential to enter and influence the galactose metabolic pathway.

Enzymatic conversions involving this compound have also been demonstrated. For example, cellobiose (B7769950) 2-epimerase from Rhodothermus marinus can catalyze the conversion of D-galactose to this compound nih.gov. This enzymatic synthesis provides a biochemical route to this rare sugar.

| Enzyme | Substrate(s) | Product(s) | Organism/System |

| Galactokinase | This compound derivative ([18F]FDT), ATP | [18F]FDT-1-phosphate, ADP | Mice (in vivo) |

| Cellobiose 2-epimerase | D-Galactose | This compound, D-Tagatose | Rhodothermus marinus |

| L-ribose isomerase | D-Tagatose | This compound | Cellulomonas parahominis |

This table summarizes key enzymatic reactions involving this compound or its derivatives, highlighting the enzymes, their substrates and products, and the context of the reaction.

Interactions with Biological Macromolecules

This compound, a rare aldohexose sugar, serves as a valuable tool in glycochemistry and glycobiology for probing the specificity and function of various biological macromolecules. Its unique stereochemistry allows it to interact differently with enzymes, lectins, and other carbohydrate-binding proteins compared to more common sugars like glucose or mannose. These interactions are fundamental to understanding the roles of carbohydrates in biological systems.

Enzyme Substrate Specificity Studies

This compound has been utilized in studies to elucidate the substrate specificity of several isomerase enzymes. The configuration of hydroxyl groups on the carbon backbone of this compound allows it to be recognized and catalyzed by certain enzymes, while being a poor substrate for others.

Ribose-5-phosphate (B1218738) Isomerase (Rpi): Ribose-5-phosphate isomerase B (RpiB) is an enzyme with broad substrate specificity, capable of acting on various monosaccharides beyond its namesake substrate. Studies have shown that RpiB from the hyperthermophilic bacterium Thermotoga maritima exhibits activity towards aldose substrates that have hydroxyl groups at the C2, C3, and C4 positions in the same orientation. This structural requirement makes this compound a suitable substrate for this enzyme.

L-Ribose Isomerase: L-Ribose isomerase (L-RI) is another enzyme with a broad substrate range. Research on L-RI from Cellulomonas parahominis has demonstrated its ability to convert D-tagatose to this compound. In these studies, at equilibrium, the enzymatic reaction yielded approximately 13.0% this compound from a 10% D-tagatose solution, highlighting the enzyme's capacity to recognize and isomerize this compound's corresponding ketose nih.gov.

D-Lyxose Isomerase: The substrate specificity of D-lyxose isomerase (D-LI) has also been investigated using a range of rare sugars, including this compound. A novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. was found to be highly specific for D-lyxose. When tested with other aldoses, including D-mannose and this compound, the enzyme showed significantly lower activity, at less than 2% of that observed with D-lyxose smolecule.comfrontiersin.org. This indicates a stringent substrate preference for this particular D-lyxose isomerase, where this compound is a very poor substrate. However, other D-lyxose isomerases may exhibit different specificities.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Relative Activity/Yield with this compound or its Isomer |

|---|---|---|---|---|

| Ribose-5-phosphate Isomerase B | Thermotoga maritima | This compound | D-Tagatose | Recognized as a substrate due to C2, C3, and C4 hydroxyl configuration. |

| L-Ribose Isomerase | Cellulomonas parahominis | D-Tagatose | This compound | 13.0% yield of this compound at equilibrium nih.gov. |

| D-Lyxose Isomerase | Thermofilum sp. | This compound | D-Tagatose | <2% relative activity compared to D-lyxose smolecule.comfrontiersin.org. |

Inhibition Studies of Glycosidases

The potential for rare sugars to act as inhibitors of glycosidases—enzymes that hydrolyze glycosidic bonds—is an area of active research. However, specific studies focusing on the inhibitory effects of this compound on various glycosidases are limited in the available scientific literature. General screenings of rare sugars have been conducted to identify new glycosidase inhibitors, but detailed kinetic studies and inhibition constants for this compound are not widely reported. Further research is needed to fully characterize the potential of this compound as a glycosidase inhibitor.

Recognition by Lectins (e.g., in hemagglutination inhibition assays)

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. Hemagglutination inhibition assays are a common method to determine the carbohydrate-binding specificity of a lectin. In this assay, a sugar's ability to inhibit the agglutination of red blood cells by a lectin is measured, with stronger inhibitors binding more tightly to the lectin's active site.

Despite the utility of this approach, there is a notable lack of specific research detailing the recognition of this compound by various lectins or its use in hemagglutination inhibition assays. While extensive libraries of lectins with known specificities for common sugars exist, the interaction profiles for rare sugars like this compound are not as well-documented. Comprehensive screening of this compound against a wide array of lectins is required to identify specific binding partners and to characterize its potential as a selective inhibitor in lectin-based research.

Incorporation into Bacterial Lipopolysaccharides (LPS)

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and play a crucial role in the interaction with the host immune system. The O-antigen portion of LPS is a polysaccharide chain that exhibits significant structural diversity and is a key determinant of bacterial serotype.

While the monosaccharide talose has been identified as a component of the O-antigen in some bacteria, it is crucial to distinguish between its different isomers. In most documented cases, it is the 6-deoxy-L-talose form that is found in the LPS of bacteria such as Escherichia coli and Streptococcus bovis smolecule.comcaymanchem.comnih.gov.

However, the bacterium Aggregatibacter actinomycetemcomitans, a pathogen associated with periodontal disease, is reported to have talose as one of the monosaccharide residues in its O-antigen auctoresonline.org. Some studies on the biosynthesis of 6-deoxyhexoses in this bacterium mention 6-deoxy-D-talose as a constituent of its LPS oup.com. This suggests that, in specific bacterial species, the D-isomer of a talose derivative may be incorporated into these complex cell surface glycans. The presence of this compound or its derivatives in LPS highlights the diverse repertoire of monosaccharides that bacteria can utilize to construct their cell surface, which can have significant implications for bacterial pathogenesis and host immune recognition.

Computational Chemistry and Theoretical Studies on D Talose

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of D-Talose at an atomic level, offering insights into its conformational landscape and interactions with its environment.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations are employed to explore the conformational and reactive dynamics of molecules, including the oxocarbenium ions of D-aldohexose C2 epimers such as this compound and D-Galactose. These simulations, often coupled with infrared multiple photon dissociation (IRMPD) spectroscopy and anharmonic calculations, highlight the significant role of intramolecular hydrogen bonds in determining an isomer's properties. The unique patterns and extent of these hydrogen bonds in each isomer are critical. For instance, AIMD simulations have been used to investigate the reactivity of glycoside stereoisomers towards acid-catalyzed nucleophilic substitution, revealing differences that align with experimental measurements in condensed phases. Other properties like conformer stability and vibrational transitions also reflect these characteristic hydrogen bonding interactions. rsc.orgresearchgate.net

AIMD simulations have also been utilized to study the hydration shells of simple sugars, including β-D-glucose, α-D-glucose, α-D-mannose, and α-D-galactose, to understand their hydrogen-bonding (HB) properties, such as the number of donor- and acceptor-type HBs, and the lengths and strengths of hydrogen bonds between sugar and water molecules. acs.org While this compound was not explicitly mentioned in these specific sugar hydration studies, the methodology is applicable. The low hydrophilicity of β-D-talose, for example, has been attributed to the formation of a high-occurrence hydrogen-bonded bridge between its 1,3-syn-diaxial 2-OH and 4-OH groups. science.gov

Molecular Dynamics (MD) Simulations for Solvation Effects and Binding Affinities

Molecular dynamics (MD) simulations are extensively used to study solvation effects and binding affinities of this compound and its analogues. These simulations can provide a generalized approach to simulate various aldohexopyranoses, offering insights into their interactions with enzymes like pyranose dehydrogenase (PDH). plos.org

Studies involving MD simulations have investigated the conformational features of a complete series of D-aldohexoses, including this compound, in explicit water and DMSO solutions using microsecond-timescale simulations and enhanced sampling methods. These studies revealed that the preferred conformation for acyclic forms of these hexoses is an extended chain structure, with less populated quasi-cyclic structures resembling furanose rings. The orientational preferences of aldehyde or ketone groups in these acyclic forms correlate with the relative populations of anomers characteristic of cyclic hexoses, suggesting that basic features of anomeric equilibria are maintained even in acyclic forms. researchgate.net

In the context of enzyme-substrate interactions, MD simulations have been used to predict binding affinities. For this compound bound to PDH, MD simulations reproduced the experimentally observed C1 oxidation, with the HC1-N5 distance being below a 0.3 nm cutoff 1.0% of the time for α-D-talose in pose A. plos.org While the agreement between experimental and calculated ΔΔGbind values for this compound can be larger than thermal noise (e.g., 5.9 kJ/mol for this compound), MD simulations generally provide good qualitative agreement for binding interactions. plos.orgdlab.cl

The following table summarizes some calculated free energies related to this compound and other sugars from MD simulations, highlighting solvation and binding affinities:

| Sugar | ΔGwater (kJ/mol) | ΔGprot (kJ/mol) | ΔΔGbind (kJ/mol) | ΔΔGbind exp. (kJ/mol) |

| β-D-Talose | 40.8 | 41.7 | 0.8 | 5.6 |

| α-D-Talose | 11.5 | |||

| β-L-Talose | 30.4 | 29.9 | -0.5 | |

| This compound | 11.5 | 5.6 | ||

| D-Glucose | 0.0 | 0.0 | ||

| D-Mannose | 12.3 | 10.9 | ||

| D-Galactose | 0.6 | 3.7 | ||

| plos.orgdlab.cl |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, bonding, and conformational preferences of this compound.

Density Functional Theory (DFT) Calculations for Conformation and Hyperconjugation

Density Functional Theory (DFT) calculations are widely employed to investigate the conformational preferences and electronic properties of this compound and its analogues. For pyran inter-halide analogues of this compound, DFT calculations corroborate a preference for a ⁴C₁-like conformation. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-archives.orgnih.gov These calculations can also reveal deviations in intra-annular torsion angles in solid-state conformational analyses, which arise from repulsion between axial fluorine at C2 and axial halogens at C4, with the deviation increasing with the size of the halogen (F < Cl < Br < I). researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-archives.orgnih.gov

DFT calculations are also used to study hyperconjugation effects. For instance, in halogenated pyran analogues of this compound, DFT, in conjunction with Natural Bonding Orbital (NBO) analysis, demonstrates the effects of hyperconjugation from C-F antibonding orbitals. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-archives.orgnih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to understand the delocalization of electron density and hyperconjugative interactions within molecules. In the context of this compound analogues, NBO analysis has been used in conjunction with DFT calculations to demonstrate the effects of hyperconjugation from C-F antibonding orbitals in halogenated pyran analogues. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-archives.orgnih.gov NBO analysis can also be used to evaluate the possibility of hydrogen bonding involving fluorine atoms by examining the NBO populations of lone pairs on fluorine centers (donors) and C-H antibonding orbitals (acceptors). Studies have shown that while intermolecular C-F···H-C interactions can be very weak, NBO analysis helps to quantify these subtle electronic effects. nih.govsoton.ac.uk

Free Energy Perturbation (FEP) Method in Mechanistic Studies

The Free Energy Perturbation (FEP) method is a powerful computational technique used in mechanistic studies to calculate free energy differences between different states of a system, such as different conformations or binding states. FEP, often used with constant temperature and constant pressure molecular dynamics (MD) configurational sampling, is particularly useful for evaluating hydration free energies and entropies. researchgate.net

In drug design and lead optimization, FEP is one of the methods available for calculating free energies, alongside thermodynamic integration (TI). These alchemical transformation methods introduce a hybrid Hamiltonian to gradually transform an initial state (e.g., wild-type ligand) to a final state (e.g., mutant ligand) to calculate the change in binding free energy due to a mutation. dlab.clmdpi-res.commobt3ath.com The FEP method divides the transformation interval into subintervals, calculating the free energy difference for each step to ensure sufficient sampling. mdpi-res.com The accuracy of free energy calculations, including FEP, is typically around 2.5 kJ/mol. dlab.cl

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to identify and characterize D-Talose in biological samples?

- Methodology : this compound can be identified via chromatographic techniques (e.g., GC-MS or HPLC) coupled with derivatization to enhance detection sensitivity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and mass spectrometry (MS) for molecular weight validation. For example, GC-MS was employed in metabolomic studies to quantify this compound levels in Anabasis aphylla seedlings under cold stress, revealing significant fold changes (FC) with p < 0.05 .

- Key Data :

| Technique | Application | Example Study |

|---|---|---|

| GC-MS | Quantification under stress | FC = 1.36 (p = 0.0289) |

| NMR | Structural elucidation | Confirmation of this compound stereoisomerism |

Q. How is this compound synthesized in laboratory settings for research purposes?

- Methodology : Chemical synthesis typically involves the Kiliani-Fischer extension or enzymatic epimerization of related hexoses (e.g., D-galactose). Enzymatic methods using isomerases or epimerases (e.g., ribose-5-phosphate isomerase) offer stereoselective advantages. Protocols must include purity validation via HPLC and optical rotation measurements to ensure enantiomeric excess .

Q. What are the best practices for detecting this compound in complex biological matrices?

- Methodology : Sample preparation should involve extraction with polar solvents (e.g., methanol/water) and cleanup steps to remove interfering compounds. Analytical workflows often integrate multiple techniques:

Derivatization : Use of trimethylsilyl (TMS) reagents for GC-MS compatibility.

Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or MS/MS for quantification.

Validation : Spike-and-recovery experiments to assess extraction efficiency and limit of detection (LOD) .

Advanced Research Questions

Q. How does this compound participate in plant stress response pathways, and what experimental designs are suitable to study this?

- Methodology : Metabolomic profiling under controlled stress conditions (e.g., cold, drought) using GC-MS or LC-MS, paired with isotopic labeling (e.g., ¹³C-D-Talose) to track metabolic flux. For instance, cold stress in A. aphylla seedlings showed a 1.36-fold increase in this compound, suggesting a role in osmoregulation .

- Experimental Design :

- Control vs. Treatment : Compare this compound levels in stressed vs. unstressed tissues.

- Time-Course Analysis : Monitor temporal changes to correlate with physiological responses.

Q. How can researchers assess the substrate specificity of enzymes for this compound, and what are common pitfalls?

- Methodology : Use purified enzymes (e.g., ribose-5-phosphate isomerase) in kinetic assays with this compound as a substrate. Measure activity via spectrophotometric methods (e.g., NADH-coupled assays) or HPLC-based product quantification. A study on Leishmania donovani isomerase demonstrated negligible activity with this compound, highlighting the need for negative controls and enzyme source validation .

- Key Considerations :

- pH and Temperature : Optimize conditions to match physiological relevance.

- Competitive Inhibition : Test with structural analogs (e.g., D-allose) to confirm specificity.

Q. What structural analysis techniques are critical for studying this compound-protein interactions?

- Methodology : X-ray crystallography or cryo-EM to resolve binding conformations in enzyme active sites. NMR titration experiments can map interaction sites by observing chemical shift perturbations. For example, conserved residues in isomerases (e.g., His12, Asp44) may govern this compound recognition .

Q. How should researchers address contradictory findings regarding this compound’s biological activity across studies?

- Methodology : Conduct meta-analyses to identify variables such as:

- Sample Purity : Impurities (e.g., anomeric mixtures) may skew results.

- Assay Conditions : Differences in pH, ionic strength, or cofactors.

- Biological Source : Species-specific enzyme variants may exhibit divergent substrate preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.